![molecular formula C14H14N2O3 B12846023 [2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is a compound that features a benzo[d][1,3]dioxole moiety linked to a pyridine ring via a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment to Pyridine: The benzo[d][1,3]dioxole moiety is then linked to a pyridine ring via a methoxy group. This step often involves nucleophilic substitution reactions.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine or benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mecanismo De Acción
The mechanism of action of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Benzo[d][1,3]dioxol-5-ylmethyl)pyridin-4-yl)methanamine: This compound is similar but lacks the methoxy group.
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-3-yl)methanamine: This compound has the methanamine group attached to a different position on the pyridine ring.
Uniqueness
The uniqueness of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine lies in its specific structural features, such as the position of the methoxy and methanamine groups. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
[2-(1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C14H14N2O3/c15-7-10-3-4-16-14(6-10)17-8-11-1-2-12-13(5-11)19-9-18-12/h1-6H,7-9,15H2 |
Clave InChI |
OWLXWVCYOVOZES-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)COC3=NC=CC(=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
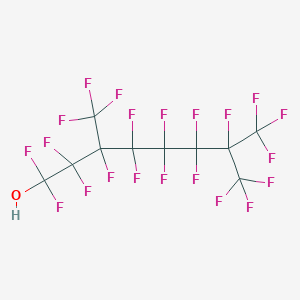
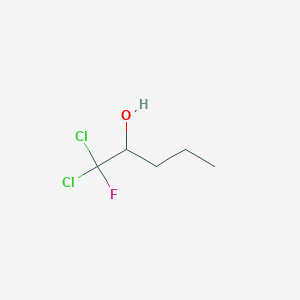


![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
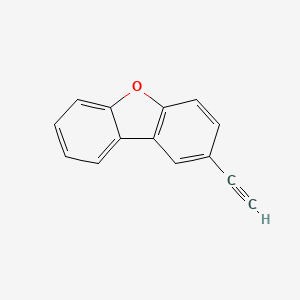

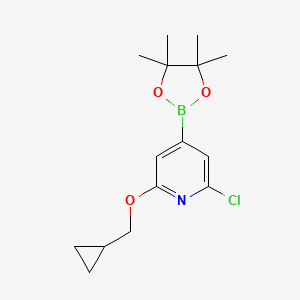
![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)

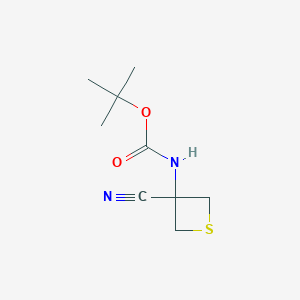

![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
